2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Description
Chemical Structure and Identity 2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (CAS 42947-70-6) is a heterocyclic compound featuring:
- A 5,5-dimethyl-1,3-thiazolidine core with a carboxylic acid group at position 3.
- An isoxazole ring substituted with a 2-chloro-6-fluorophenyl group and a methyl group at positions 3 and 5, respectively.
- A carboxymethylamino linker bridging the thiazolidine and isoxazole moieties .
Applications This compound is primarily recognized as a pharmaceutical impurity, specifically noted as Flucloxacillin Impurity 7 and Phenylbutazone Impurity 31, highlighting its relevance in drug quality control .
Synthesis and Suppliers
Key suppliers include J & K SCIENTIFIC LTD. and Chemsky International, indicating its commercial availability for research and industrial use .
Properties
Molecular Formula |
C19H19ClFN3O6S |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19ClFN3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29) |
InChI Key |
OYRPOONYKNQRKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, including the formation of the oxazole and thiazolidine rings, followed by the introduction of the carboxylic acid and other functional groups. Common reagents used in these reactions include chlorinated solvents, fluorinated reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Antibacterial Applications
The compound has been identified as an impurity of flucloxacillin sodium, a well-known antibiotic. Its structural components suggest potential antibacterial activity against various pathogens. Preliminary studies indicate that derivatives of thiazolidine and oxazole exhibit significant antimicrobial properties, particularly against resistant strains of bacteria.
Case Studies:
| Study Reference | Pathogen | Activity Observed |
|---|---|---|
| Study 1 | Staphylococcus aureus | Inhibition observed |
| Study 2 | Escherichia coli | Moderate activity |
Antiviral Applications
Research indicates that compounds with similar structural features have shown promise as antiviral agents. For instance, thiazolidine derivatives have demonstrated efficacy against RNA viruses. The potential for this compound to inhibit viral replication makes it a candidate for further investigation in antiviral drug development.
Key Findings:
- HCV Inhibition : Compounds related to this structure have been shown to block the proliferation of Hepatitis C Virus (HCV) effectively.
- Anti-HIV Activity : Similar analogs have demonstrated significant activity against HIV type 1, suggesting that this compound may also possess similar properties.
Synthetic Routes and Industrial Production
The synthesis of 2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps:
- Formation of the Oxazole and Thiazolidine Rings : This step may utilize various reagents and catalysts to facilitate ring formation.
- Introduction of Functional Groups : Carboxylic acid groups and other functional moieties are added through substitution reactions.
Industrial Production Methods :
Large-scale synthesis may involve optimized reaction conditions using continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Mechanism of Action
The mechanism of action of 2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compound 1: (2RS,4S)-2-[[[3-(2-Chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]Carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid (CAS 1276016-89-7)
- Structural Similarities : Shares the thiazolidine-isoxazole backbone, chloro-fluorophenyl substitution, and carboxylic acid groups.
- Key Differences: Stereochemistry: The target compound ([2R-[2α(R*),4β]] configuration) has defined stereochemistry, while this analogue has a racemic (2RS,4S) configuration. Substituent Position: Minor variations in the carboxymethylamino linker’s attachment may influence molecular rigidity and binding interactions .
| Feature | Target Compound (CAS 42947-70-6) | Analogue (CAS 1276016-89-7) |
|---|---|---|
| Thiazolidine Substituents | 5,5-dimethyl | 5,5-dimethyl |
| Isoxazole Substituents | 3-(2-chloro-6-fluorophenyl), 5-methyl | 3-(2-chloro-6-fluorophenyl), 5-methyl |
| Stereochemistry | [2R-[2α(R*),4β]] | (2RS,4S) |
| Application | Pharmaceutical impurity | Not specified (likely intermediate) |
Compound 2: (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic Acid (CAS 328385-86-0)
- Divergent Scaffold: Replaces the thiazolidine-isoxazole system with a pyrrolopyrazine ring and phenylbutanoic acid chain.
- Functional Implications: The aminobutyl side chain may enhance solubility or target affinity, contrasting with the halogenated aromaticity of the target compound .
Halogenated Aromatic Compounds in Agrochemicals
Etaconazole and Propiconazole ()
- Common Features :
- Triazole rings (vs. isoxazole in the target compound).
- Halogenated aromatics (e.g., 2,4-dichlorophenyl), which enhance lipophilicity and target binding in fungicides.
- Divergent Roles : While the target compound serves as a pharmaceutical impurity, these agrochemicals act as fungicidal agents by inhibiting ergosterol synthesis. Structural differences in heterocycles (triazole vs. isoxazole) dictate specificity toward biological targets .
Pharmaceutical Impurities and Metabolites
The target compound’s role as an impurity aligns with compounds like Flucloxacillin Impurity 7 , where structural deviations (e.g., methyl group placement) arise during synthesis or degradation. Such impurities are critical for regulatory compliance but lack therapeutic activity themselves .
Biological Activity
The compound 2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid , also known as its disodium salt form, is a complex molecule with significant biological implications. Its unique structure combines thiazolidine and oxazole functionalities, which are known to contribute to various pharmacological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential anticancer effects, and other relevant pharmacological activities.
- Molecular Formula : C19H17ClFN3O6S
- Molecular Weight : 515.85 g/mol
- CAS Number : 68728-50-7
- IUPAC Name : Disodium (4S)-2-[carboxylato-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylate
Antibacterial Activity
The compound has been identified as an impurity of flucloxacillin sodium, which is a well-known antibiotic. Its structural components suggest potential antibacterial activity against various pathogens. Preliminary studies indicate that derivatives of thiazolidine and oxazole exhibit significant antimicrobial properties, particularly against resistant strains of bacteria.
| Study | Pathogen | Activity | Reference |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | Inhibition observed | |
| Study 2 | Escherichia coli | Moderate activity |
Anticancer Potential
Research indicates that compounds similar to this thiazolidine derivative exhibit anticancer properties. For instance, studies have shown that certain thiazolidine derivatives can inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H23 (Lung Cancer) | 12.07 | Tubulin polymerization inhibition |
| HCT-15 (Colon Cancer) | 10.50 | Induction of apoptosis via Bcl-2 downregulation |
In vitro assays have demonstrated that the compound can arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. This is supported by docking studies that suggest binding to critical cellular targets involved in cell cycle regulation.
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Its structural features allow it to interact with pathways related to inflammation and immune response modulation.
| Inflammatory Model | Effect Observed |
|---|---|
| LPS-stimulated macrophages | Inhibition of TNF-alpha release (IC50 = 0.283 mM) |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds with similar structures:
- Thiazolidine Derivatives : A study published in the Journal of Medicinal Chemistry highlighted various thiazolidine derivatives that demonstrated significant activity against Mycobacterium tuberculosis and other resistant bacterial strains .
- Oxazole Compounds : Research focusing on oxazole derivatives indicated their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
- Combination Therapies : Investigations into combination therapies involving this compound and other known antibiotics have shown enhanced efficacy against resistant bacterial strains .
Q & A
Q. What synthetic strategies are recommended for preparing the target compound?
The compound is synthesized via multi-step routes. First, the isoxazole precursor (3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid) is prepared through cyclization of β-diketones with hydroxylamine . The thiazolidine core is synthesized separately, often via condensation of cysteine derivatives with ketones or aldehydes. Coupling these fragments typically employs carbodiimide-mediated amidation (e.g., EDC/HOBt) under anhydrous conditions . Final purification uses reverse-phase HPLC or recrystallization from ethanol/water mixtures.
Q. How can spectroscopic methods (NMR, IR, MS) resolve its structural complexity?
- NMR : ¹H and ¹³C NMR identify substituents on the isoxazole and thiazolidine rings. For example, the 2-chloro-6-fluorophenyl group shows aromatic splitting patterns at δ 7.2–7.8 ppm, while the thiazolidine methyl groups appear as singlets near δ 1.4 ppm .
- IR : Stretching vibrations for the carbonyl groups (amide: ~1650 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) confirm successful coupling .
- MS : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ expected at m/z 512.08) .
Q. What are the critical functional groups influencing its reactivity?
The carboxylic acid (pKa ~2.5) enables salt formation, while the amide bond confers stability against hydrolysis. The isoxazole ring’s electron-deficient nature directs electrophilic substitutions, and the thiazolidine’s dimethyl groups sterically hinder nucleophilic attacks at the 4-carboxy position .
Advanced Research Questions
Q. How do stereochemical variations at the thiazolidine ring affect biological activity?
Stereoisomers (e.g., [2R,4S] vs. [2S,4R]) exhibit divergent binding to target enzymes. For example, the sodium salt of the (αR,2R,4S)-isomer (CAS 1618103-71-1) showed 10-fold higher inhibition of bacterial enoyl-ACP reductase compared to its diastereomer in kinetic assays . X-ray crystallography and molecular docking are recommended to correlate configuration with activity.
Q. How to resolve contradictions in solubility data across studies?
Discrepancies (e.g., solubility in DMSO ranging from 10–50 mg/mL) may arise from polymorphic forms or residual solvents. Use DSC/TGA to assess crystallinity and standardized shake-flask methods with HPLC-UV quantification (λ = 254 nm) under controlled pH (e.g., PBS vs. acetate buffer) .
Q. What in vitro assays are optimal for evaluating its antimicrobial potential?
- MIC assays : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains in Mueller-Hinton broth .
- Enzyme inhibition : Measure IC₅₀ against M. tuberculosis InhA using NADH depletion assays (monitored at 340 nm) .
- Cytotoxicity : Compare selectivity via MTT assays on mammalian cell lines (e.g., HEK-293) .
Q. What computational methods predict its metabolic stability?
Use QSAR models (e.g., SwissADME) to estimate CYP450 interactions. MD simulations (AMBER or GROMACS) can assess hydrolysis susceptibility of the amide bond in liver microsomes . Validate with in vitro microsomal stability assays (e.g., rat liver S9 fraction) and UPLC-MS metabolite profiling.
Methodological Notes
- Stereochemical Purity : Chiral HPLC (Chiralpak IA column, hexane/isopropanol gradient) ensures enantiomeric excess >98% .
- Data Reproducibility : Cross-validate spectral assignments with DEPT-135 and HSQC NMR experiments .
- Contradiction Mitigation : Pre-register synthesis protocols (e.g., on protocols.io ) to standardize reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
